molecular formula C11H11NO3 B12861968 Ethyl 4-aminobenzofuran-3-carboxylate

Ethyl 4-aminobenzofuran-3-carboxylate

Cat. No.: B12861968
M. Wt: 205.21 g/mol
InChI Key: OFJRVZIXZLYNQC-UHFFFAOYSA-N
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Description

Ethyl 4-aminobenzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-aminobenzofuran-3-carboxylate can be synthesized through several methods. One common approach involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . This method utilizes readily available starting materials such as Fe(III) salt, oxidant (t-BuO)2, and ligand (1,10-phenanthroline). Another method involves the condensation reaction of O-phenylhydroxamic acids with ethyl 3-bromopropargylate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-aminobenzofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Ethyl 4-aminobenzofuran-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Industry: It is used in the production of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of ethyl 4-aminobenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological targets, making it a versatile tool in drug discovery and development.

Comparison with Similar Compounds

Ethyl 4-aminobenzofuran-3-carboxylate can be compared with other benzofuran derivatives such as:

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 4-amino-1-benzofuran-3-carboxylate

InChI

InChI=1S/C11H11NO3/c1-2-14-11(13)7-6-15-9-5-3-4-8(12)10(7)9/h3-6H,2,12H2,1H3

InChI Key

OFJRVZIXZLYNQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC2=CC=CC(=C21)N

Origin of Product

United States

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